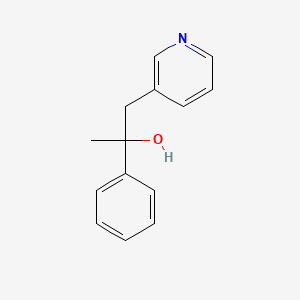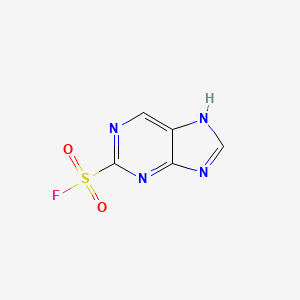
7H-purine-2-sulfonyl Fluoride
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . This method can be optimized by protecting the purine N-9 position to simplify purification and improve yields.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including 7H-purine-2-sulfonyl Fluoride, often involves direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of diverse functionalized sulfonyl fluorides under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 7H-purine-2-sulfonyl Fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the sulfonyl fluoride group makes it a versatile intermediate for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride and thiols.
Oxidation and Reduction: These reactions typically involve standard oxidizing and reducing agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield sulfonyl thiols, while oxidation can produce sulfonyl oxides .
Aplicaciones Científicas De Investigación
7H-purine-2-sulfonyl Fluoride has found widespread applications in various scientific fields:
Organic Synthesis: It serves as a valuable intermediate for the synthesis of complex molecules, particularly in the development of fluorinated compounds.
Chemical Biology: The compound is used in the design of chemical probes for studying protein interactions and enzyme mechanisms.
Medicinal Chemistry: Its unique properties make it a potential candidate for drug development, particularly as a covalent inhibitor targeting specific amino acid residues in proteins.
Materials Science: The stability and reactivity of the sulfonyl fluoride group make it useful in the development of advanced materials and diagnostic probes.
Mecanismo De Acción
The mechanism of action of 7H-purine-2-sulfonyl Fluoride involves its ability to covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, and tyrosine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways and developing targeted therapies. The electrophilic nature of the sulfonyl fluoride group is enhanced by hydrogen-bonding interactions with nearby amino acid residues, facilitating the covalent attachment to the target protein .
Comparación Con Compuestos Similares
2-Fluoroadenine: A fluorinated purine used to study enzyme mechanisms and as a potential therapeutic agent.
Sulfonyl Chlorides: Commonly used in organic synthesis, but less stable and more reactive compared to sulfonyl fluorides.
Aryl Sulfonyl Fluorides: Possess similar reactivity and stability, used in chemical biology and medicinal chemistry.
Uniqueness: 7H-purine-2-sulfonyl Fluoride stands out due to its unique combination of a purine ring and a sulfonyl fluoride group, providing a balance of stability and reactivity that is advantageous for various applications. Its ability to selectively modify protein residues and its potential for use in drug development highlight its significance in scientific research .
Propiedades
IUPAC Name |
7H-purine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSCEETXIUKPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)S(=O)(=O)F)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398037 | |
| Record name | 7H-purine-2-sulfonyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869-08-5 | |
| Record name | Purine-2-sulfonyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-purine-2-sulfonyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
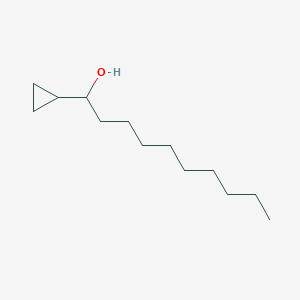
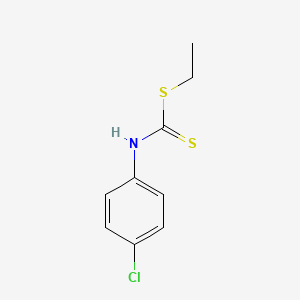
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
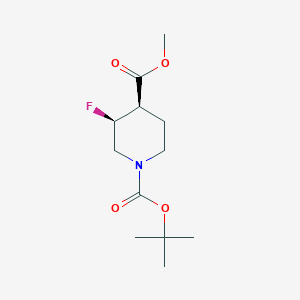
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
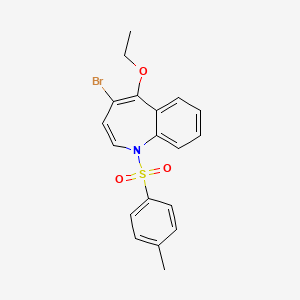


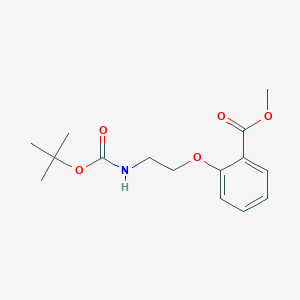
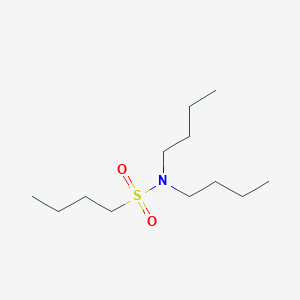
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
